molecular formula C16H14N2O4 B160222 Nullscript

Nullscript

Katalognummer: B160222
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: GBPSCCPAXYTNMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nullscript ist eine chemische Verbindung, die als negative Kontrolle für den Histon-Deacetylase-Inhibitor Scriptaid bekannt ist. Histon-Deacetylase-Inhibitoren werden in der Psychiatrie und Neurologie als Stimmungsstabilisatoren und Antiepileptika eingesetzt, z. B. Valproinsäure. In jüngster Zeit werden Histon-Deacetylase-Inhibitoren als potenzielle Behandlungen für neurodegenerative Erkrankungen und Krebs untersucht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Benzisoquinolinstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

  • Bildung des Benzisoquinolin-Kerns.
  • Einführung der Hydroxygruppe.
  • Addition der Butanamid-Seitenkette.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Wissenschaftliche Forschungsanwendungen

Nullscript hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der Aktivität von Histon-Deacetylasen aus. Diese Hemmung führt zu Veränderungen in der Genexpression und den zellulären Prozessen. Die molekularen Ziele von this compound umfassen Histonproteine und andere regulatorische Proteine, die an der Gentranskription beteiligt sind. Die von this compound beeinflussten Pfade umfassen diejenigen, die mit der Zellzyklusregulation, Apoptose und DNA-Reparatur zusammenhängen .

Ähnliche Verbindungen:

    Scriptaid: Ein Histon-Deacetylase-Inhibitor mit ähnlicher Struktur, aber aktiv in der transkriptionellen Fazilitierung.

    Valproinsäure: Ein weiterer Histon-Deacetylase-Inhibitor, der als Stimmungsstabilisator und Antiepileptikum verwendet wird.

Einzigartigkeit von this compound: this compound ist insofern einzigartig, als es als negative Kontrolle für Scriptaid dient, ohne die inhibitorischen Wirkungen von Histon-Deacetylasen aufzuweisen. Dies macht es in der Forschung wertvoll, um die spezifischen Auswirkungen der Histon-Deacetylase-Hemmung zu unterscheiden .

Wirkmechanismus

Target of Action

Nullscript is a known inactive analog of Scriptaid . Scriptaid is a representative Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in regulating gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . .

Result of Action

This compound has been shown to inhibit the growth of Cryptosporidium (C. parvum), a type of parasite, with an IC50 value of 2.1 μM . This suggests that despite being an inactive analog of Scriptaid, this compound may still exert some biological effects.

Biochemische Analyse

Biochemical Properties

Nullscript, being an inactive analog of scriptaid, does not directly participate in biochemical reactions . It serves as a crucial control in experiments involving HDAC inhibitors like scriptaid .

Cellular Effects

As this compound is an inactive analog, it does not exert any direct effects on cells or cellular processes . Its primary role is to serve as a control, allowing researchers to distinguish the specific effects of active compounds like scriptaid from general experimental variations .

Molecular Mechanism

This compound does not have a direct mechanism of action, as it is an inactive compound . It does not bind to biomolecules, activate or inhibit enzymes, or induce changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is stable under desiccating conditions and can be stored for up to 12 months . As an inactive compound, it does not exhibit any long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given that this compound is an inactive analog, it does not produce any biological effects, even at different dosages . Therefore, it does not exhibit any threshold effects or cause any toxic or adverse effects at high doses .

Metabolic Pathways

This compound does not participate in any metabolic pathways, as it is an inactive compound . It does not interact with any enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied, given its role as an inactive control compound .

Subcellular Localization

As an inactive analog, this compound does not have any specific subcellular localization or any effects on its activity or function . It does not contain any targeting signals or undergo any post-translational modifications that would direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nullscript is synthesized through a series of chemical reactions involving the formation of a benzisoquinoline structure. The synthetic route typically involves the following steps:

  • Formation of the benzisoquinoline core.
  • Introduction of the hydroxy group.
  • Addition of the butanamide side chain.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nullscript durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

    Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.

    Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.

Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .

Biologische Aktivität

Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of this compound

This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.

The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.

Efficacy Against Parasites

Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.

In Vitro Studies

In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:

  • Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.
  • Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .

In Vivo Studies

In vivo experiments conducted on SCID mice infected with C. parvum revealed:

  • Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .
  • Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.

Data Summary

The following table summarizes key findings from research on this compound's biological activity:

Parameter This compound Control (Scriptaid)
EC50 for T. gondii12.5 μMNot effective
IC50 for Host Cells>100 μMN/A
Oocyst Excretion ReductionSignificantN/A
Toxicity to Host CellsLowModerate

Case Studies

  • Case Study 1: SCID Mice Model
    • Objective : Evaluate the efficacy of this compound against C. parvum.
    • Method : Mice were treated with this compound post-infection.
    • Outcome : Significant reduction in oocyst counts was observed after treatment.
  • Case Study 2: Human Cell Lines
    • Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.
    • Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.
    • Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.

Eigenschaften

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPSCCPAXYTNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nullscript
Reactant of Route 2
Reactant of Route 2
Nullscript
Reactant of Route 3
Reactant of Route 3
Nullscript
Reactant of Route 4
Reactant of Route 4
Nullscript
Reactant of Route 5
Reactant of Route 5
Nullscript
Reactant of Route 6
Nullscript
Customer
Q & A

Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?

A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.